molecular formula C6H12ClNO4S B1382681 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride CAS No. 1803561-91-2

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride

Cat. No.: B1382681
CAS No.: 1803561-91-2
M. Wt: 229.68 g/mol
InChI Key: AFSNRAWWCZNLSK-UHFFFAOYSA-N
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Description

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride is a synthetic intermediate used in organic chemistry. It is widely utilized as a building block for the synthesis of various bioactive molecules. The compound has a molecular formula of C6H12ClNO4S and a molecular weight of 229.68 g/mol.

Scientific Research Applications

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride typically involves the reaction of thiopyran derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process is monitored to ensure consistent quality and yield. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride include:

  • 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride
  • 3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its utility as a synthetic intermediate make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-amino-1,1-dioxothiane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c7-6(5(8)9)2-1-3-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSNRAWWCZNLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-91-2
Record name 3-amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
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3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
Reactant of Route 3
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
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3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
Reactant of Route 5
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Reactant of Route 6
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.